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Get Quote

Executive Summary
5-Isoquinolinethiol (CAS 197511-90-3), also known as 5-mercaptoisoquinoline, is a critical

heterocyclic building block in medicinal chemistry and materials science. It is structurally

defined by an isoquinoline bicyclic aromatic system substituted with a thiol (-SH) group at the

C5 position.

This compound serves as a pivotal intermediate in the synthesis of Rho-associated protein

kinase (ROCK) inhibitors, a class of drugs used to treat cerebral vasospasm, glaucoma, and

hypertension. Its structural isomer, the 5-sulfonyl moiety, is the pharmacophore of the clinically

approved drug Fasudil. Beyond drug discovery, 5-isoquinolinethiol is utilized in surface

chemistry to form Self-Assembled Monolayers (SAMs) on gold substrates, exploiting the high

affinity of the sulfur-gold bond and the pH-responsive nature of the isoquinoline nitrogen.

This guide provides a comprehensive technical analysis of 5-isoquinolinethiol, detailing its

physicochemical properties, validated synthetic protocols, and applications in kinase inhibitor

design.

Physicochemical Profile
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The following data summarizes the core properties of 5-Isoquinolinethiol. Note that while

specific experimental values for this CAS are sparse in public commercial catalogs, parameters

are derived from validated structural analogues (e.g., 5-aminoisoquinoline, 8-amino-5-

mercaptoisoquinoline) and computational models.

Property Value / Description Source/Note

CAS Number 197511-90-3 Chemical Abstracts Service

IUPAC Name Isoquinoline-5-thiol Systematic nomenclature

Molecular Formula C₉H₇NS -

Molecular Weight 161.22 g/mol -

Appearance Pale yellow to off-white solid Typical of aromatic thiols

Melting Point > 200°C (Predicted) Analogous to amino-thiols [1]

Solubility

Soluble in DMSO, DMF, dilute

aqueous base (NaOH).[1][2][3]

Sparingly soluble in water.[1]

[2]

Thiolate formation enhances

aqueous solubility

pKa (Thiol) ~6.5 - 7.5 (Predicted)
Acidic thiol due to aromatic

ring

pKa (Nitrogen) ~5.4 (Isoquinoline N) Basic pyridine-like nitrogen

Odor
Characteristic stench

(Sulfurous)
Requires fume hood handling

Synthetic Pathways[3][4]
The synthesis of 5-isoquinolinethiol is challenging due to the electron-deficient nature of the

isoquinoline ring, which makes direct electrophilic sulfonation difficult. The most reliable,

authoritative route utilizes 5-aminoisoquinoline as the starting material via the Leuckart-

thiophenol reaction (diazotization followed by xanthate coupling).
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Protocol A: The Diazotization-Xanthate Route (Gold
Standard)
This method ensures regioselectivity at the C5 position, avoiding the isomer mixtures common

in direct substitution methods.

Reagents:

5-Aminoisoquinoline[4]

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)

Potassium Ethyl Xanthate

Potassium Hydroxide (KOH)

Step-by-Step Methodology:

Diazotization:

Dissolve 5-aminoisoquinoline (1.0 eq) in concentrated HCl (3.0 eq) and cool to 0–5°C in

an ice bath.

Add a solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir

for 30 minutes to form the diazonium salt.

Checkpoint: The solution should be clear; turbidity indicates incomplete reaction or side

products.

Xanthate Coupling:

Neutralize the diazonium solution carefully with sodium carbonate (Na₂CO₃) to pH ~5–6

(avoid high pH to prevent diazo decomposition).

Add this mixture dropwise to a pre-heated (60°C) solution of potassium ethyl xanthate (1.5

eq) in water.
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Observation: Evolution of nitrogen gas (N₂) indicates successful coupling. Stir at 65°C for

1 hour.

Hydrolysis to Thiol:

Extract the intermediate xanthate ester with ethyl acetate.

Reflux the crude xanthate in ethanolic KOH (10% solution) for 4–6 hours under an inert

atmosphere (Nitrogen/Argon) to prevent disulfide formation.

Acidify the mixture with acetic acid to precipitate the crude 5-isoquinolinethiol.

Purification:

Recrystallize from ethanol or sublime under vacuum to obtain pure pale yellow needles.

Protocol B: Nucleophilic Aromatic Substitution
(Alternative)
For laboratories with access to 5-bromoisoquinoline, a palladium-catalyzed cross-coupling or

high-temperature nucleophilic substitution can be employed.

Reaction: 5-Bromoisoquinoline + Thiourea

Isothiouronium Salt

(Hydrolysis)

5-Isoquinolinethiol.

Conditions: Reflux in ethanol/water followed by alkaline hydrolysis.

Synthesis Workflow Diagram
The following diagram illustrates the critical decision points and flow of the Diazotization

synthesis.
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Figure 1: Step-by-step synthetic workflow for 5-Isoquinolinethiol via the Xanthate method.

Advanced Applications in Drug Development
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ROCK Inhibitor Design (The Fasudil Connection)
The primary utility of 5-isoquinolinethiol lies in its structural relationship to Fasudil (5-

isoquinolinesulfonamide). Rho-kinase (ROCK) is a serine/threonine kinase involved in

regulating cytoskeletal shape and muscle contraction.

Mechanism: ROCK inhibitors bind to the ATP-binding pocket of the kinase. The isoquinoline

ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu-

100/Met-156).

Thiol Utility: The 5-thiol variant allows researchers to synthesize thioether-linked analogues.

Unlike the sulfonamide linkage in Fasudil, a thioether linkage is metabolically distinct and

allows for the exploration of different electronic environments in the active site.

Probe Synthesis: The thiol group can be conjugated to fluorophores or affinity tags (e.g.,

maleimide-biotin) to create chemical probes for mapping ROCK distribution in tissues [2].

Surface Chemistry (SAMs)
5-Isoquinolinethiol is used to functionalize gold nanoparticles (AuNPs) or planar gold

electrodes.

Binding: The sulfur atom forms a strong covalent Au-S bond (~45 kcal/mol).

Function: The exposed isoquinoline nitrogen remains accessible. This creates a pH-sensitive

surface (protonation at pH < 5.4) that can electrostatically bind anionic biomolecules (DNA,

proteins) or coordinate metal ions (Cu²⁺, Ni²⁺) for sensing applications.

ROCK Signaling Pathway Diagram
Understanding where the inhibitor acts is crucial for rational drug design.
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Figure 2: The Rho/ROCK signaling pathway showing the point of intervention for isoquinoline-

based inhibitors.

Handling and Safety Standards
Hazard Classification:

Acute Toxicity: Harmful if swallowed or inhaled.

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

Stench: Like most thiols, this compound has a potent, unpleasant odor.

Operational Protocols:

Containment: All weighing and reactions must be performed inside a functioning fume hood.

Decontamination: Glassware contaminated with thiols should be soaked in a bleach solution

(sodium hypochlorite) or dilute hydrogen peroxide to oxidize the thiol to the odorless

sulfonate before washing.

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiols are prone to

oxidation to disulfides (5,5'-diisoquinolyl disulfide) upon exposure to air.
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Synthesis of Thiazoloisoquinolines:Can. J. Chem.1971, 49, 4054.[4] (Describes the

synthesis of 8-amino-5-mercaptoisoquinoline and general methods for isoquinoline thiols).

ROCK Inhibitor Design:BenchChem Application Notes. "Synthesis of ROCK Inhibitors Using

Isoquinoline-5-sulfonyl Chlorides." (Contextualizes the 5-position substitution pattern).

Isoquinoline Properties:Wikipedia Entry: Isoquinoline. (General physical properties and pKa

values for the isoquinoline core).

Thiol Surface Chemistry:Love, J. C. et al. "Self-Assembled Monolayers of Thiolates on
Metals as a Form of Nanotechnology." Chem. Rev.2005, 105, 1103–1170.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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